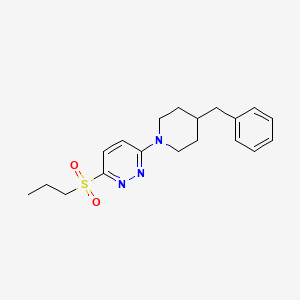
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This compound is notable for its unique structure, which includes a benzylpiperidine moiety and a propylsulfonyl group attached to the pyridazine ring
Méthodes De Préparation
The synthesis of 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridazine core, followed by the introduction of the benzylpiperidine and propylsulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
- Step 1: Synthesis of Pyridazine Core:
- Starting materials: Hydrazine and a suitable dicarbonyl compound.
- Reaction: Cyclization reaction to form the pyridazine ring.
- Conditions: Acidic or basic medium, elevated temperature.
- Step 2: Introduction of Benzylpiperidine Group:
- Starting materials: Pyridazine core and benzylpiperidine.
- Reaction: Nucleophilic substitution reaction.
- Conditions: Organic solvent (e.g., dichloromethane), room temperature.
- Step 3: Introduction of Propylsulfonyl Group:
- Starting materials: Intermediate from step 2 and propylsulfonyl chloride.
- Reaction: Sulfonylation reaction.
- Conditions: Organic solvent (e.g., toluene), presence of a base (e.g., triethylamine).
Analyse Des Réactions Chimiques
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine undergoes various chemical reactions, including:
- Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Aqueous or organic solvent, controlled temperature.
- Products: Oxidized derivatives with modified functional groups.
- Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous solvent, low temperature.
- Products: Reduced derivatives with altered functional groups.
- Substitution:
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Organic solvent, room temperature or elevated temperature.
- Products: Substituted derivatives with new functional groups.
Applications De Recherche Scientifique
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
- Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
- Medicine:
- Potential therapeutic applications due to its structural similarity to bioactive compounds.
- Studied for its pharmacological properties and potential as a drug candidate.
- Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The propylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(4-Benzylpiperidin-1-yl)-6-(propylsulfonyl)pyridazine can be compared with other similar compounds to highlight its uniqueness:
- 3-(4-Benzylpiperidin-1-yl)sulfonylbenzoic acid:
- Similar structure with a benzylpiperidine moiety and a sulfonyl group.
- Different core structure (benzoic acid vs. pyridazine).
- 3-(4-Benzylpiperidin-1-yl)sulfonyl-N-phenylbenzamide:
- Similar structure with a benzylpiperidine moiety and a sulfonyl group.
- Different core structure (benzamide vs. pyridazine).
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives:
- Similar structure with a benzyl group and a piperidine/piperazine moiety.
- Different core structure (triazole vs. pyridazine).
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-14-25(23,24)19-9-8-18(20-21-19)22-12-10-17(11-13-22)15-16-6-4-3-5-7-16/h3-9,17H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXOKFIYXNVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2980868.png)
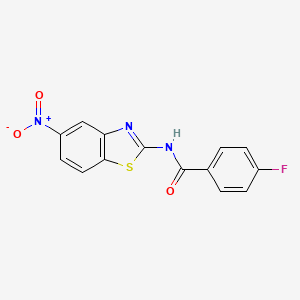
![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)
![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)
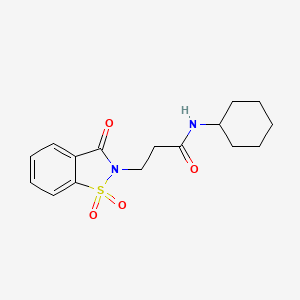
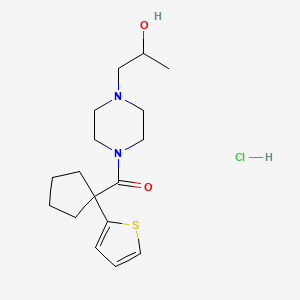

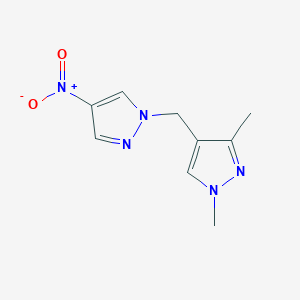
![2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2980879.png)
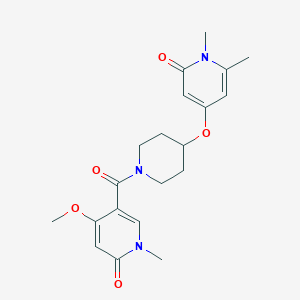
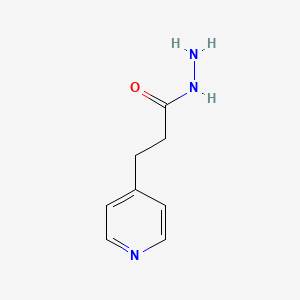
![4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2980887.png)
